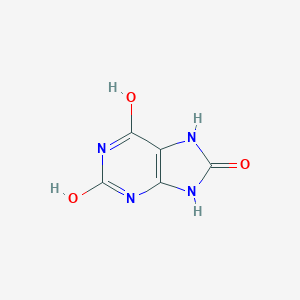

Uric Acid

Description

Properties

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042508 | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.06 mg/mL | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69-93-2 | |

| Record name | Uric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uric Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Greater than 300 °C, > 300 °C | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

uric acid synthesis and degradation pathways

An In-Depth Technical Guide to Uric Acid Synthesis and Degradation Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the terminal product of purine metabolism in humans, is a molecule of profound clinical significance. Its homeostasis is maintained by a delicate equilibrium between production and excretion. Dysregulation within these pathways culminates in hyperuricemia, a metabolic precursor to gout and a condition associated with a spectrum of cardiometabolic and renal diseases.[1][2][3] This guide provides a comprehensive exploration of the core biochemical routes governing this compound synthesis and degradation. We will dissect the de novo and salvage pathways of purine biosynthesis, trace the catabolic cascade that converges on this compound, and examine the enzymatic machinery and regulatory checkpoints that dictate metabolic flux. Furthermore, this document details robust experimental methodologies for quantifying key metabolites and enzyme activities, offering a technical resource for professionals engaged in research and therapeutic development in this field.

The Bifurcated Origin of Purines: Synthesis Pathways

The purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are the fundamental precursors to this compound. The cellular pool of these molecules is sustained by two interconnected pathways: de novo synthesis, which builds the purine rings from elementary precursors, and the salvage pathway, which recycles pre-existing purine bases.

De Novo Purine Biosynthesis: Building from the Ground Up

The de novo pathway is an energy-intensive, multi-step process that constructs the purine ring system upon a ribose-5-phosphate scaffold.[4][5][6]

-

Initiation and Committed Step: The pathway commences with the activation of ribose-5-phosphate to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), catalyzed by PRPP synthetase.[4] While PRPP is a critical substrate, the first committed and rate-limiting step is the conversion of PRPP to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase .[7] This enzyme is a key regulatory node, subject to allosteric feedback inhibition by the downstream purine ribonucleotides (AMP, GMP, and IMP), which ensures that purine synthesis is attenuated when the cellular nucleotide pool is replete.[7][8]

-

Assembly of the Purine Ring: Through a sequence of nine additional reactions, atoms are donated from glycine, glutamine, aspartate, and formate (via tetrahydrofolate derivatives) to assemble the imidazole and pyrimidine rings of the purine structure.[7]

-

Formation of Inosine Monophosphate (IMP): The pathway culminates in the synthesis of inosine monophosphate (IMP), the first intermediate with a complete purine ring.[7][9] IMP serves as the crucial branch point from which both AMP and GMP are synthesized.[5]

The coordinated action of the enzymes in this pathway is facilitated by their spatial organization into a dynamic multi-enzyme complex known as the purinosome , which enhances catalytic efficiency and substrate channeling.[10][11]

Caption: De Novo Purine Biosynthesis Pathway.

The Purine Salvage Pathway: An Economy of Recycling

Under normal physiological conditions, the majority of the cellular purine pool is maintained through the salvage pathway, which recycles purine bases (hypoxanthine, guanine, and adenine) derived from the breakdown of nucleic acids.[10][12] This pathway is metabolically economical, consuming significantly less energy than de novo synthesis.[11]

The cornerstone enzymes of this pathway are:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This critical enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine and guanine, forming IMP and GMP, respectively.[13][14][15] The function of HGPRT is paramount; its deficiency leads to a catastrophic failure of purine recycling.

-

Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to AMP.[10][16]

The clinical importance of the salvage pathway is starkly illustrated by genetic disorders of HGPRT. A near-complete deficiency results in Lesch-Nyhan syndrome , a devastating neurological disorder characterized by hyperuricemia, cognitive impairment, and compulsive self-mutilation.[12][13][17] A partial deficiency leads to Kelley-Seegmiller syndrome , which primarily manifests as severe gout and this compound kidney stones due to this compound overproduction.[14][18] In these conditions, the inability to salvage hypoxanthine and guanine not only shunts these bases toward this compound production but also leads to an accumulation of PRPP, which allosterically activates the de novo pathway, further exacerbating purine synthesis and subsequent catabolism.[18]

Caption: The Purine Salvage Pathway.

The Final Common Pathway: Catabolism to this compound

Purine nucleotides that are not incorporated into nucleic acids or used in other metabolic processes are degraded in a convergent pathway that terminates in this compound.[19]

The key enzymatic steps are as follows:

-

Conversion to Nucleosides: AMP is either deaminated by AMP deaminase to IMP or dephosphorylated by 5'-nucleotidase to adenosine.[9][20] Adenosine is then deaminated by adenosine deaminase (ADA) to inosine.[21][22][23] Similarly, IMP and GMP are dephosphorylated to inosine and guanosine, respectively.[9] Deficiency in ADA leads to an accumulation of adenosine and deoxyadenosine, causing severe combined immunodeficiency (SCID).[23][24]

-

Release of Purine Bases: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine and guanosine to release the free purine bases hypoxanthine and guanine, respectively, along with ribose-1-phosphate.[9][20]

-

Interconversion of Bases: Guanine is deaminated by guanine deaminase (guanase) to form xanthine.[9]

-

The Terminal Oxidations: The final two, irreversible steps of purine degradation are catalyzed by a single, critical enzyme: Xanthine Oxidase (XO) .[25][26][27] This molybdenum-containing enzyme first hydroxylates hypoxanthine to form xanthine. It then carries out a second hydroxylation, converting xanthine to this compound.[28] In humans, XO is the rate-limiting enzyme in purine catabolism and is the primary target for urate-lowering therapies such as allopurinol and febuxostat.[26][27][29]

Caption: The Convergent Pathway of Purine Catabolism to this compound.

The Lost Step: this compound Degradation in Non-Primate Mammals

In most other mammals, the metabolic story does not end with this compound. They possess the enzyme uricase (or urate oxidase) , which oxidizes this compound to the more soluble and easily excreted compound, allantoin.[25][30] Humans and higher primates lost a functional uricase gene during evolution.[25] This genetic inactivation is the reason this compound is the final end product of purine metabolism in humans, making us susceptible to hyperuricemia and gout when production exceeds excretion.[30][31]

Caption: this compound Degradation via Uricase.

Data Presentation: this compound Concentrations

The accurate quantification of this compound is essential for clinical diagnosis and research. Normal and pathological concentrations vary based on the biological matrix.

| Analyte | Biological Matrix | Condition | Typical Concentration Range |

| This compound | Human Serum (Male) | Normal | 3.4 - 7.0 mg/dL |

| Human Serum (Female) | Normal | 2.4 - 6.0 mg/dL | |

| Human Serum | Hyperuricemia | > 6.8 - 7.0 mg/dL[1] | |

| Human Urine | Normal | 250 - 750 mg/24 hours | |

| Rat Serum (Normal) | Experimental | ~2.45 µg/mL[32] | |

| Rat Serum (MCT-induced PAH) | Experimental | ~3.34 µg/mL[32] |

Note: Reference ranges can vary slightly between laboratories.

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a robust method for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.[32][33][34]

Objective: To accurately measure the concentration of this compound in plasma samples.

Principle: this compound is separated from other plasma components by reverse-phase HPLC and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., ¹⁵N₂-Uric Acid) is used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[33]

Methodology:

-

Preparation of Standards and Internal Standard (IS) Working Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent).

-

Perform serial dilutions to create calibration standards ranging from approximately 0.4 to 100 µg/mL.[34]

-

Prepare a working solution of the internal standard (e.g., ¹⁵N₂-Uric Acid) in methanol at a fixed concentration (e.g., 2.0 mg/L).[34]

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.[33]

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[33]

-

Centrifuge the samples at high speed (e.g., 14,000-17,500 x g) for 10 minutes at 4°C to pellet the precipitated protein.[33][34]

-

Carefully transfer the supernatant to a new tube or HPLC vial.

-

If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[33]

-

-

LC-MS/MS Analysis:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1-0.5% formic acid and methanol or acetonitrile.[34]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ionization mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions. For this compound, this is typically m/z 169.1 → 141.1. For an exemplary IS (¹⁵N₂-Uric Acid), the transition might be m/z 171.0 → 143.0.[34]

-

-

Data Analysis:

-

Integrate the peak areas for both this compound and the internal standard.

-

Calculate the peak area ratio (this compound / IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: LC-MS/MS Workflow for this compound Quantification.

Protocol: Xanthine Oxidase (XO) Activity Assay

Objective: To measure the enzymatic activity of Xanthine Oxidase in a sample (e.g., tissue homogenate, purified enzyme).

Principle: This is a continuous spectrophotometric assay that measures the rate of this compound formation. This compound has a distinct absorbance maximum at approximately 295 nm, while the substrate (xanthine or hypoxanthine) has a negligible absorbance at this wavelength. The increase in absorbance at 295 nm is directly proportional to the XO activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

Substrate Solution: Prepare a 2 mM solution of xanthine in the assay buffer. (Note: Xanthine has low solubility; it may be necessary to add a small amount of NaOH to dissolve it and then readjust the pH).

-

-

Enzyme Preparation:

-

Prepare the enzyme sample (e.g., tissue lysate, purified protein) in the assay buffer. The dilution factor should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

-

Assay Procedure:

-

Set up a UV-compatible cuvette.

-

Add 950 µL of Assay Buffer to the cuvette.

-

Add 50 µL of the enzyme sample. Mix gently by pipetting.

-

Place the cuvette in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C).

-

Start the reaction by adding 50 µL of the 2 mM xanthine substrate solution for a final concentration of 100 µM.

-

Immediately start monitoring the change in absorbance at 295 nm (A₂₉₅) every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Plot absorbance (A₂₉₅) versus time (in minutes).

-

Determine the linear portion of the curve and calculate the rate of reaction (ΔA₂₉₅/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₂₉₅/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where:

-

ε (Molar extinction coefficient of this compound at 295 nm, pH 7.5) ≈ 12,200 M⁻¹cm⁻¹

-

Path Length is typically 1 cm.

-

One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

-

-

-

Conclusion

The synthesis and degradation of this compound are governed by a sophisticated network of metabolic pathways, with the de novo, salvage, and catabolic routes each playing indispensable roles. The purine salvage pathway, orchestrated by HGPRT, is a testament to metabolic efficiency, and its failure underscores its critical function in preventing this compound overproduction. The final catabolic steps, under the control of the rate-limiting enzyme xanthine oxidase, represent the primary therapeutic target for managing hyperuricemia and its clinical sequelae, most notably gout. A thorough understanding of these enzymatic steps, their regulation, and the robust methodologies available for their study is fundamental for any scientist or clinician working to unravel the complexities of purine metabolism and develop novel interventions for associated disorders.

References

-

This compound - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

An, S., & Ben-Sahra, I. (2020). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Lesch–Nyhan syndrome - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Moro, F., et al. (1998). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. PubMed. Retrieved January 9, 2026, from [Link]

-

Metabolic pathway of this compound. Denovo synthesis begins with the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Moro, F., et al. (1998). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

What are Xanthine oxidase inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 9, 2026, from [Link]

-

Bray, R. C., et al. (1979). The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. NIH. Retrieved January 9, 2026, from [Link]

-

Mechanisms of this compound production and excretion: Illustrates the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Adenosine deaminase - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Gherghel, D., et al. (2020). Pathophysiology of hyperuricemia and its clinical significance – a narrative review. NIH. Retrieved January 9, 2026, from [Link]

-

Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). (n.d.). RCSB PDB. Retrieved January 9, 2026, from [Link]

-

Xanthine oxidase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 9, 2026, from [Link]

-

Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

The adenosine deaminase (ADA) metabolism. ADA is an enzyme of the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Sauer, A. V., & Aiuti, A. (2009). Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Jing, S., & Wu, X. (2023). Hyperuricemia. StatPearls - NCBI Bookshelf - NIH. Retrieved January 9, 2026, from [Link]

-

This compound, Gout and Purine Metabolism | Basicmedical Key. (2016). Retrieved January 9, 2026, from [Link]

-

Purine metabolism - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Wang, Y., et al. (2018). Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. NIH. Retrieved January 9, 2026, from [Link]

-

Metabolic pathways of this compound formation from nucleotide... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Ghanghoria, S., & Gupta, S. (2023). Biochemistry, Xanthine Oxidase. StatPearls - NCBI - NIH. Retrieved January 9, 2026, from [Link]

-

De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

-

Xanthine oxidase - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Jinnah, H. A., et al. (1993). A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. PubMed. Retrieved January 9, 2026, from [Link]

-

Maiuolo, J., et al. (2016). Regulation of this compound metabolism and excretion. PubMed. Retrieved January 9, 2026, from [Link]

-

Purine-Metabolising Enzymes | Encyclopedia MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

-

Lesch-Nyhan syndrome - Genes and Disease - NCBI Bookshelf. (n.d.). Retrieved January 9, 2026, from [Link]

-

22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. (2025). Retrieved January 9, 2026, from [Link]

-

Lesch-Nyhan Syndrome - The Medical Biochemistry Page. (2025). Retrieved January 9, 2026, from [Link]

-

Zöllner, N. (1979). Enzymological aspects of disorders in purine metabolism. PubMed. Retrieved January 9, 2026, from [Link]

-

Stasolla, C., et al. (2006). PYRIMIDINE AND PURINE BIOSYNTHESIS AND DEGRADATION IN PLANTS. Annual Review of Plant Biology. Retrieved January 9, 2026, from [Link]

-

Lesch-Nyhan syndrome: Symptoms, causes, and treatment - Medical News Today. (2024). Retrieved January 9, 2026, from [Link]

-

Purine metabolism - chemeurope.com. (n.d.). Retrieved January 9, 2026, from [Link]

-

Jinnah, H. A., et al. (2013). Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis. PubMed Central. Retrieved January 9, 2026, from [Link]

-

Ishizaka, Y., et al. (2021). Role of this compound Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. PubMed Central. Retrieved January 9, 2026, from [Link]

-

Gout - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon. (2014). Retrieved January 9, 2026, from [Link]

-

Major, T. J., et al. (2024). Gout and Hyperuricemia: A Narrative Review of Their Comorbidities and Clinical Implications. MDPI. Retrieved January 9, 2026, from [Link]

-

Adenosine Deaminase (ADA) Enzyme ; Definition, Application in Diagnosis, Functions in the Body - YouTube. (2025). Retrieved January 9, 2026, from [Link]

-

Hyperuricemia (High this compound Level): Symptoms, Causes & Treatment - Cleveland Clinic. (n.d.). Retrieved January 9, 2026, from [Link]

-

Siddiqi, A. A., & Singh, J. (2023). Lesch-Nyhan Syndrome. StatPearls - NCBI Bookshelf - NIH. Retrieved January 9, 2026, from [Link]

-

Wang, J., et al. (2013). Determination of this compound in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Urate Oxidase. J-Stage. Retrieved January 9, 2026, from [Link]

-

Mills, G. C., et al. (1977). Purine metabolism in adenosine deaminase deficiency. PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Purine de novo biosynthesis and salvage pathway. Key reactions in the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic - YouTube. (2018). Retrieved January 9, 2026, from [Link]

-

Chapter 27 - Regulation of the Purine Biosynthetic Pathway. (n.d.). Retrieved January 9, 2026, from [Link]

-

Wang, Y., et al. (2018). Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. RSC Advances (RSC Publishing). Retrieved January 9, 2026, from [Link]

-

Tuka, V., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

Sources

- 1. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Gout and Purine Metabolism | Basicmedical Key [basicmedicalkey.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. Chapter 27 [columbia.edu]

- 9. Purine_metabolism [chemeurope.com]

- 10. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Lesch-Nyhan syndrome - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 14. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 15. Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon [flexikon.doccheck.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Purine metabolism in adenosine deaminase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound - Wikipedia [en.wikipedia.org]

- 26. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 29. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Regulation of this compound metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Gout - Wikipedia [en.wikipedia.org]

- 32. Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Mechanisms of Uric Acid-Induced Inflammation

This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning uric acid-induced inflammation, a process central to the pathophysiology of gout and increasingly implicated in a range of systemic inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles with field-proven experimental insights to offer a robust framework for investigation and therapeutic innovation.

Introduction: this compound as a Primal Danger Signal

This compound, the final product of purine metabolism in humans, exists in a delicate balance. Under conditions of hyperuricemia—elevated serum this compound levels—this solubility threshold can be breached, leading to the precipitation of monosodium urate (MSU) crystals, primarily in and around joints.[1] The immune system recognizes these crystals not as inert metabolites, but as a potent danger-associated molecular pattern (DAMP), initiating a powerful and often painful inflammatory cascade.[2][3][4] This guide dissects this cascade, from the initial crystal recognition to the complex interplay of innate immune cells and vascular endothelium that characterizes the acute gouty flare and contributes to chronic inflammation.

Chapter 1: The Core Engine - NLRP3 Inflammasome Activation

The central event in MSU crystal-induced inflammation is the activation of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome within myeloid cells, particularly macrophages and monocytes.[5][6] This multi-protein complex serves as a molecular platform for the activation of caspase-1, a critical enzyme that processes pro-inflammatory cytokines into their mature, active forms.[5][7]

The activation is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step involves the upregulation of key inflammasome components. Priming signals, which can be triggered by factors like free fatty acids or low levels of microbial products, engage pattern recognition receptors such as Toll-like receptors (TLRs).[8][9] This leads to the activation of the transcription factor NF-κB, which drives the expression of NLRP3 and IL1B (encoding pro-IL-1β).[7] Without this priming, the cell lacks the necessary substrate for a robust inflammatory response.

-

Activation (Signal 2): Phagocytosis of MSU crystals by macrophages provides the second, activating signal.[5][10] While the precise mechanism is multifaceted, leading theories converge on the induction of cellular stress. Ingested crystals can damage the phagolysosome, leading to the release of its contents into the cytoplasm.[10] This triggers several downstream events, including:

-

Potassium (K+) Efflux: A drop in intracellular potassium concentration is a potent and common trigger for NLRP3 activation.[10]

-

Reactive Oxygen Species (ROS) Generation: The phagocytic process and mitochondrial stress induced by MSU crystals can lead to the production of ROS, which can also contribute to NLRP3 assembly.[10]

-

Once assembled, the NLRP3 inflammasome recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18, which are subsequently secreted from the cell.[11] IL-1β is the principal cytokine driving the acute gout attack, responsible for inducing fever, pain, and the recruitment of other immune cells.[8][12]

Caption: The two-signal model for MSU crystal-induced NLRP3 inflammasome activation.

Chapter 2: The Rapid Response Force - Neutrophil Recruitment and NETosis

The IL-1β released by macrophages acts as a powerful chemoattractant, initiating the massive recruitment of neutrophils to the site of crystal deposition.[12] This neutrophil influx is a pathological hallmark of an acute gouty flare.[9]

Once at the site, neutrophils attempt to clear the MSU crystals via phagocytosis. This process, however, is often damaging to the neutrophils themselves, leading to their activation and subsequent degranulation, releasing a host of pro-inflammatory mediators, including proteases and more ROS.[10][13]

A key mechanism in this response is the formation of Neutrophil Extracellular Traps (NETs).[14][15] NETosis is a unique form of cell death where neutrophils expel a web-like structure of decondensed chromatin, histones, and granular proteins.[15][16]

-

Pro-inflammatory Role: Initially, NETs can exacerbate inflammation. The components of NETs themselves can act as DAMPs, and the process can damage surrounding tissue.[15][17]

-

Resolution Role: Paradoxically, NETs also play a role in the resolution of inflammation.[15] Aggregated NETs (aggNETs) can trap and sequester MSU crystals, effectively shielding them from other immune cells.[17] These aggNETs can also degrade inflammatory cytokines and chemokines, helping to dampen the inflammatory response over time.[17] This dual role highlights the complexity of the neutrophil response in gout.

The formation of NETs induced by MSU crystals is a complex process that can be dependent on ROS production and the enzyme Peptidyl Arginine Deiminase 4 (PAD4), which citrullinates histones, a key step in chromatin decondensation.[15][16]

Caption: The dual role of neutrophil activation and NETosis in gouty inflammation.

Chapter 3: The Vascular Connection - Endothelial Dysfunction

While the acute inflammatory flare is joint-centric, hyperuricemia has systemic consequences, notably on the vascular endothelium. Both soluble this compound and the systemic inflammation it incites can contribute to endothelial dysfunction, a key step in the development of cardiovascular disease.[18][19]

Mechanisms of this compound-induced endothelial dysfunction include:

-

Reduced Nitric Oxide (NO) Bioavailability: this compound, upon entering endothelial cells, can increase oxidative stress.[19][20] This leads to the production of ROS, which can scavenge nitric oxide (NO), a critical molecule for vasodilation and endothelial health.[18][19] This reduction in NO bioavailability impairs the vessel's ability to relax.

-

Inhibition of eNOS: this compound has been shown to inhibit the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO.[21]

-

Pro-inflammatory State: this compound can induce a pro-inflammatory phenotype in endothelial cells, promoting the expression of adhesion molecules that facilitate the recruitment of leukocytes to the vessel wall, an early event in atherosclerosis.[22]

This link between hyperuricemia and endothelial dysfunction provides a mechanistic basis for the observed clinical association between gout and an increased risk of hypertension, renal disease, and cardiovascular events.[18]

Chapter 4: Experimental Models and Methodologies

Studying these complex inflammatory pathways requires robust and reproducible experimental models. The choice of model is critical and depends on the specific question being addressed.

In Vitro Models

-

Causality: In vitro systems are indispensable for dissecting specific molecular pathways in a controlled environment, free from the complexities of a whole organism. They allow for precise manipulation of cell types, concentrations, and timing.

-

Key Model: The most common in vitro model involves stimulating primary murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages with MSU crystals.[23][24]

Protocol 1: In Vitro NLRP3 Inflammasome Activation in BMDMs

-

BMDM Isolation and Culture:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture cells for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate them into macrophages.

-

Rationale: M-CSF is the critical growth factor that drives the differentiation of bone marrow progenitors into the macrophage lineage.

-

-

MSU Crystal Preparation:

-

Dissolve this compound in a heated NaOH solution (e.g., 0.01 M NaOH at 70°C).[23]

-

Allow the solution to cool slowly at room temperature or 4°C to facilitate crystallization.[25]

-

Wash the resulting crystals with sterile water and ethanol, then dry. Ensure crystals are endotoxin-free.

-

Rationale: The size and purity of MSU crystals are critical for consistent results.[26] Endotoxin contamination can independently activate TLR4, confounding the results of the priming step.

-

-

Inflammasome Activation Assay:

-

Plate BMDMs (e.g., 1x10^6 cells/mL) in a 24-well plate.

-

Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours.

-

Rationale: LPS primes the inflammasome by upregulating pro-IL-1β and NLRP3 expression via the TLR4/NF-κB pathway.

-

Activation (Signal 2): After priming, wash the cells and stimulate with MSU crystals (e.g., 250 µg/mL) for 6-18 hours.

-

Controls: Include wells with no stimulation, LPS only, and MSU only. A key negative control is the addition of a caspase-1 inhibitor (e.g., Z-YVAD-FMK) or NLRP3 inhibitor (e.g., MCC950) prior to MSU stimulation.

-

-

Readout and Analysis:

-

Collect cell supernatants and lysates.

-

ELISA: Measure secreted IL-1β in the supernatant. This is the primary functional readout of inflammasome activation.

-

Western Blot: Probe cell lysates for cleaved (active) caspase-1 (p20 subunit) to directly confirm inflammasome activation.[27]

-

LDH Assay: Measure lactate dehydrogenase release in the supernatant as an indicator of pyroptosis (inflammatory cell death), which is a downstream consequence of caspase-1 activation.

-

Table 1: Representative Data from an In Vitro Inflammasome Assay

| Treatment Group | IL-1β Secretion (pg/mL) | Cleaved Caspase-1 (p20) |

| Unstimulated | < 10 | - |

| LPS only | < 10 | - |

| MSU only | < 50 | +/- |

| LPS + MSU | 1500 - 3000 | +++ |

| LPS + MSU + Casp-1 Inhibitor | < 50 | - |

In Vivo Models

-

Causality: In vivo models are essential for understanding the integrated inflammatory response, including cell recruitment, systemic cytokine release, and physiological outcomes (e.g., joint swelling) that cannot be replicated in vitro.

-

Key Models:

-

MSU-Induced Peritonitis: Intraperitoneal injection of MSU crystals into mice creates an acute, self-resolving inflammatory response characterized by a massive influx of neutrophils.[23] This model is excellent for studying cell recruitment and the initial cytokine storm.

-

MSU-Induced Gouty Arthritis: Intra-articular injection of MSU crystals into the knee or ankle joint directly mimics a gout flare, allowing for the assessment of joint swelling, pain, and local inflammation.[28]

-

Hyperuricemia Models: To study the chronic effects of high this compound, hyperuricemia can be induced in rodents (who normally have low this compound due to the uricase enzyme) by using a uricase inhibitor like potassium oxonate, often combined with a high-purine diet or purine precursors like adenine or hypoxanthine.[29][30][31][32]

-

Protocol 2: Mouse Model of MSU-Induced Acute Gouty Arthritis

-

Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.

-

MSU Crystal Injection:

-

Anesthetize the mouse (e.g., using isoflurane).

-

Inject a sterile suspension of MSU crystals (e.g., 1 mg in 10 µL of sterile saline) into the intra-articular space of one ankle joint.

-

Inject the contralateral ankle with sterile saline as a vehicle control.

-

Rationale: The contralateral control is critical to distinguish systemic effects from the local inflammatory response to the crystals.

-

-

Assessment of Inflammation:

-

Joint Swelling: Measure the thickness of the ankle joint using a digital caliper at baseline and at various time points post-injection (e.g., 4, 8, 24, 48 hours).

-

Histology: At the endpoint, harvest the ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to visualize and score the inflammatory cell infiltrate in the synovial space.

-

Local Cytokine Analysis: Lavage the joint space with sterile saline to collect synovial fluid or homogenize the joint tissue to measure local levels of IL-1β and other cytokines via ELISA or multiplex assay.

-

Myeloperoxidase (MPO) Assay: Homogenize joint tissue and perform an MPO assay. MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative biochemical marker of neutrophil infiltration.[27]

-

Conclusion and Future Directions

The inflammatory cascade triggered by this compound is a prime example of sterile inflammation driven by the innate immune system's recognition of an endogenous danger signal. The NLRP3 inflammasome is the undisputed central player, with IL-1β as its key effector cytokine.[5][8] This understanding has already led to successful therapeutic strategies targeting IL-1β for refractory gout.[8]

Future research is focused on understanding the priming signals that predispose individuals with hyperuricemia to develop gout flares, the mechanisms that govern the switch from pro-inflammatory to pro-resolving neutrophil functions, and the precise pathways linking chronic hyperuricemia to cardiovascular and renal comorbidities. A deeper mechanistic understanding will continue to pave the way for novel, targeted therapies to treat not only gout but also the broader spectrum of diseases associated with this compound-induced inflammation.

References

- Title: Monosodium urate crystals in inflammation and immunity - Ovid. Source: Ovid.

- Title: Hyperuricemia induces endothelial dysfunction - PubMed - NIH. Source: PubMed.

- Title: The role of the NLRP3 inflammasome in gout - PMC - PubMed Central. Source: PubMed Central.

- Title: Mechanisms of this compound Crystal-Mediated Autoinflammation - PubMed. Source: PubMed.

- Title: How Interleukin-1β Induces Gouty Arthritis - PMC - NIH. Source: PubMed Central.

- Title: Role of NLRP3 in the pathogenesis and treatment of gout arthritis - Frontiers. Source: Frontiers Media.

- Title: Gout Flares & the NLRP3 Inflammasome - The Rheumatologist. Source: The Rheumatologist.

- Title: Intracellular innate immunity in gouty arthritis: role of NALP3 inflammasome - PMC. Source: PubMed Central.

- Title: The role of the NLRP3 inflammasome in gout - PubMed. Source: PubMed.

- Title: SPECIFIC ROLE OF IL-1Β IN this compound-RELATED INFLAMMATION : A NARRATIVE REVIEW. Source: unair.ac.id.

- Title: A brief review on in vivo models for Gouty Arthritis - PMC. Source: PubMed Central.

- Title: Review Mechanism of neutrophil extracellular traps in the pathogenesis of gout - Clinical and Experimental Rheumatology. Source: Clinical and Experimental Rheumatology.

- Title: Damage-associated molecular pattern - Wikipedia. Source: Wikipedia.

- Title: Hyperuricemia and endothelial function: From molecular background to clinical perspectives - PubMed. Source: PubMed.

- Title: Hyperuricemia and Endothelial Damage - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.

- Title: Gout. Mechanisms of inflammation in gout - PMC - PubMed Central - NIH. Source: PubMed Central.

- Title: The Role of this compound as an Endogenous Danger Signal in Immunity and Inflammation. Source: The Journal of Clinical Hypertension.

- Title: Animal Models of Hyperuricemia and Gout - Greentech Bioscience Preclinical CRO Services. Source: Greentech Bioscience.

- Title: Neutrophil activation in patients with polyarticular gout. Patients... - ResearchGate. Source: ResearchGate.

- Title: this compound as a danger signal in gout and its comorbidities - PMC - PubMed Central. Source: PubMed Central.

- Title: Hyperuricemia and Endothelial Function: Is It a Simple Association or Do Gender Differences Play a Role in This Binomial? - MDPI. Source: MDPI.

- Title: The Link Between this compound & Inflammation - PUR-FORM. Source: PUR-FORM.

- Title: Osteostatin Mitigates Gouty Arthritis through the Inhibition of Caspase-1 Activation and Upregulation of Nrf2 Expression - MDPI. Source: MDPI.

- Title: Progress in animal models for studying hyperuricemia - PMC - PubMed Central - NIH. Source: PubMed Central.

- Title: Targeting Neutrophil Extracellular Traps in Gouty Arthritis: Insights into Pathogenesis and Therapeutic Potential - PubMed Central. Source: PubMed Central.

- Title: Review An update on the animal models in hyperuricaemia research - Clinical and Experimental Rheumatology. Source: Clinical and Experimental Rheumatology.

- Title: A novel mouse model of hyperuricemia and gouty nephropathy | Chinese Medical Journal. Source: Chinese Medical Journal.

- Title: Neutrophil Extracellular Traps Formation and Aggregation Orchestrate Induction and Resolution of Sterile Crystal-Mediated Inflammation - NIH. Source: National Institutes of Health.

- Title: Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - NIH. Source: National Institutes of Health.

- Title: Monosodium Urate Crystals Activate the Inflammasome in Primary Progressive Multiple Sclerosis - PMC - PubMed Central. Source: PubMed Central.

- Title: Gout and Crystal-Induced Arthropathies - Science topic - ResearchGate. Source: ResearchGate.

- Title: Comparison of the different monosodium urate crystals in the preparation process and pro-inflammation - SciELO. Source: SciELO.

- Title: Monosodium urate crystal induced macrophage inflammation is attenuated by chondroitin sulphate: pre-clinical model for gout prophylaxis? - PMC - PubMed Central. Source: PubMed Central.

Sources

- 1. The role of the NLRP3 inflammasome in gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Damage-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 3. The Role of this compound as an Endogenous Danger Signal in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a danger signal in gout and its comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the NLRP3 inflammasome in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gout Flares & the NLRP3 Inflammasome - The Rheumatologist [the-rheumatologist.org]

- 7. Frontiers | Role of NLRP3 in the pathogenesis and treatment of gout arthritis [frontiersin.org]

- 8. How Interleukin-1β Induces Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular innate immunity in gouty arthritis: role of NALP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gout. Mechanisms of inflammation in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monosodium Urate Crystals Activate the Inflammasome in Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jkk-fk.ejournal.unsri.ac.id [jkk-fk.ejournal.unsri.ac.id]

- 13. researchgate.net [researchgate.net]

- 14. Neutrophil Extracellular Trap Formation Is Associated with IL-1β and Autophagy-Related Signaling in Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. Targeting Neutrophil Extracellular Traps in Gouty Arthritis: Insights into Pathogenesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neutrophil Extracellular Traps Formation and Aggregation Orchestrate Induction and Resolution of Sterile Crystal-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hyperuricemia induces endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hyperuricemia and endothelial function: From molecular background to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hyperuricemia and Endothelial Damage [thermofisher.com]

- 21. mdpi.com [mdpi.com]

- 22. purformhealth.com [purformhealth.com]

- 23. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Monosodium urate crystal induced macrophage inflammation is attenuated by chondroitin sulphate: pre-clinical model for gout prophylaxis? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scielo.br [scielo.br]

- 27. mdpi.com [mdpi.com]

- 28. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 29. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 31. clinexprheumatol.org [clinexprheumatol.org]

- 32. mednexus.org [mednexus.org]

An In-Depth Technical Guide on Uric Acid's Contribution to Oxidative Stress

Abstract

Uric acid (UA), the final product of purine metabolism in humans, presents a fascinating paradox in cellular biology, acting as both a potent antioxidant and a significant pro-oxidant.[1] This duality is highly dependent on its chemical environment and cellular location.[2][3] Extracellularly, in the hydrophilic environment of plasma, this compound is a major antioxidant, contributing to as much as 55% of the free radical scavenging capacity.[4][5] Conversely, within the hydrophobic intracellular environment, it can promote oxidative stress.[2][6] This guide delves into the complex mechanisms governing this compound's contribution to oxidative stress, its implications in various pathologies, and the experimental methodologies crucial for its study. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted molecule.

The Chemical Dichotomy of this compound: Antioxidant vs. Pro-oxidant

The role of this compound in oxidative stress is not a simple binary; it is a nuanced interplay of chemical reactions dictated by its environment.

This compound as a Predominant Plasma Antioxidant

In human plasma, this compound is a powerful scavenger of various reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and hydroxyl radicals.[2] Its high concentration in plasma, relative to other antioxidants like ascorbic acid, underscores its significance.[6] The antioxidant properties of this compound in a hydrophilic environment are attributed to several mechanisms:

-

Direct Radical Scavenging: this compound can directly react with and neutralize potent oxidants. For instance, it reacts with superoxide anions to form allantoin and with peroxynitrite to yield triuret.[4]

-

Chelation of Transition Metals: this compound can chelate iron, thereby reducing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[6]

The Intracellular Shift to a Pro-oxidant

The protective antioxidant effects of this compound are largely confined to the hydrophilic environment of the plasma.[2] Once transported into the cell via transporters like URAT1, its role can dramatically shift to that of a pro-oxidant.[6] This transformation is influenced by the hydrophobic intracellular milieu and the presence of lipids.[2][6] Several mechanisms contribute to the pro-oxidant actions of intracellular this compound:

-

Reactive Oxygen Species (ROS) Production during Synthesis: The very synthesis of this compound from hypoxanthine and xanthine is catalyzed by xanthine oxidase (XO), an enzyme that generates superoxide anions and hydrogen peroxide as byproducts.[7][8][9]

-

Activation of NADPH Oxidases (NOX): this compound has been shown to directly activate NADPH oxidases, a major source of cellular ROS.[4][10] This activation can trigger downstream pro-inflammatory signaling pathways.[4][11]

-

Mitochondrial Dysfunction: Intracellular this compound can induce mitochondrial oxidative stress, leading to mitochondrial DNA damage and reduced ATP production.[10][12]

-

Reduction of Nitric Oxide (NO) Bioavailability: this compound can decrease the levels of endothelial nitric oxide (NO), a critical antioxidant and vasodilator, further contributing to endothelial dysfunction.[4]

Diagram: The Dual Role of this compound in Oxidative Stress

Caption: this compound's paradoxical role in oxidative stress.

Pathophysiological Implications of this compound-Induced Oxidative Stress

The pro-oxidant activities of intracellular this compound are implicated in the pathogenesis of a range of diseases.

Cardiovascular and Renal Diseases

Elevated this compound levels, or hyperuricemia, are strongly associated with hypertension, atherosclerosis, and chronic kidney disease.[12][13] this compound-induced oxidative stress contributes to endothelial dysfunction, inflammation, and activation of the renin-angiotensin system, all of which are key events in the progression of cardiovascular and renal pathologies.[4][12][13]

Metabolic Syndrome

Hyperuricemia is a common feature of metabolic syndrome.[11] In adipocytes, this compound can stimulate NADPH oxidase-dependent ROS production, leading to inflammation and potentially contributing to insulin resistance.[11][12] In hepatocytes, this compound-induced oxidative stress has been shown to be a major mechanism of fat accumulation.[12]

Neurodegenerative Diseases

The role of this compound in neurodegenerative diseases is complex. While its antioxidant properties in the plasma may offer neuroprotection, particularly in conditions like Parkinson's and Alzheimer's disease, chronic hyperuricemia can induce oxidative stress and inflammation, potentially exacerbating neurodegeneration.[5] Conversely, low levels of this compound are considered a risk factor for developing these diseases.[5]

Ischemia-Reperfusion Injury

During ischemia-reperfusion injury, the enzyme xanthine dehydrogenase is converted to xanthine oxidase, leading to a burst of ROS production upon reoxygenation.[14] While this compound administration has shown some protective effects in animal models of stroke by scavenging free radicals, the increased production of this compound during ischemia can also contribute to oxidative damage.[15][16][17]

Experimental Methodologies for Investigating this compound's Role in Oxidative Stress

A robust understanding of this compound's contribution to oxidative stress relies on a suite of well-designed experiments.

Measurement of this compound Levels

Accurate quantification of this compound in biological samples is the first step.

| Method | Principle | Advantages | Disadvantages |

| Colorimetric/Fluorometric Assays | Enzymatic conversion of this compound by uricase, leading to a colorimetric or fluorescent product. | High-throughput, relatively simple. | Potential for interference from other substances in the sample. |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other components in the sample followed by UV or electrochemical detection. | High specificity and sensitivity. | Lower throughput, requires specialized equipment. |

Assessment of Oxidative Stress

A variety of assays can be employed to measure the extent of oxidative stress in cellular and animal models.

Direct measurement of ROS is challenging due to their short lifespan.[18][19] Several methods are available, each with its own strengths and limitations.[19][20][21]

-

Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) become fluorescent upon oxidation by ROS.[22] While widely used, they can be non-specific and prone to artifacts.[18][22]

-

Chemiluminescence: Probes like lucigenin and luminol emit light upon reaction with superoxide.[22] These are highly sensitive but can also be subject to artifacts.[21][22]

-

Electron Spin Resonance (ESR) Spectroscopy: This is the most direct method for detecting and identifying free radicals, often used with spin traps to stabilize reactive species.[18][19]

Quantifying the damage to macromolecules provides an indirect measure of oxidative stress.

-

Lipid Peroxidation: Assays for malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, are commonly used.[22] Measurement of F2-isoprostanes is a more specific and reliable marker.[22]

-

Protein Oxidation: The presence of protein carbonyls can be detected using derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by spectrophotometric or immunological detection.

-

DNA Oxidation: The formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a widely used marker of oxidative DNA damage and can be measured by ELISA or chromatography-mass spectrometry.

Cellular Assays to Elucidate Mechanistic Pathways

Cell culture models are invaluable for dissecting the molecular mechanisms by which this compound influences oxidative stress.

XO activity can be determined by measuring the rate of this compound or superoxide production from xanthine.[23][24][25]

Experimental Workflow: Measuring Xanthine Oxidase Activity

Caption: Workflow for determining xanthine oxidase activity.

Several methods are available to measure the activity of NOX enzymes, which are key sources of ROS in cells.[26][27][28][29]

-

Lucigenin or L-012 Chemiluminescence: A sensitive method for detecting superoxide production by NOX.[26]

-

Amplex Red Fluorescence: Detects hydrogen peroxide, a downstream product of superoxide dismutation.[26][27]

-

Cytochrome c Reduction: Measures superoxide production by its ability to reduce cytochrome c, which can be monitored spectrophotometrically.[28]

-

HPLC-based Dihydroethidium (DHE) Oxidation: A highly specific method for detecting superoxide.[30]

-

Oxygen Consumption: Monitoring the rate of oxygen consumption can reflect NOX activity.[26]

Experimental Protocol: Measurement of NADPH Oxidase Activity using Lucigenin Chemiluminescence

1. Cell Preparation:

-

Culture cells of interest (e.g., endothelial cells, adipocytes) to desired confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (untreated, vehicle control).

2. Cell Lysis (for cell-free assay) or Intact Cell Assay:

-

For cell-free assays, lyse cells in a buffer containing protease inhibitors.

-

For intact cell assays, wash cells with a suitable buffer (e.g., Krebs-HEPES).

3. Assay Setup:

-

In a white 96-well plate, add cell lysate or intact cells.

-

Add the assay buffer containing lucigenin (typically 5 µM) and NADPH (substrate, typically 100 µM).

4. Chemiluminescence Measurement:

-

Immediately place the plate in a luminometer and measure chemiluminescence at regular intervals for a specified duration (e.g., 30-60 minutes).

5. Data Analysis:

-

Calculate the rate of superoxide production by determining the slope of the chemiluminescence curve.

-

Normalize the data to protein concentration for cell lysates or cell number for intact cells.

Self-Validation and Controls:

-

Include a blank well (no cells/lysate) to determine background chemiluminescence.

-

To confirm that the signal is from superoxide, include a condition with superoxide dismutase (SOD), which should abolish the signal.

-

To implicate NOX, include a condition with a NOX inhibitor (e.g., diphenyleneiodonium, DPI).

Conclusion and Future Directions

The paradoxical nature of this compound as both an antioxidant and a pro-oxidant highlights the complexity of redox biology.[1][2] While its antioxidant capacity in the plasma is well-established, the pro-oxidant effects of intracellular this compound are increasingly recognized as significant contributors to a variety of pathological states.[4][11][12][13] Future research should focus on further elucidating the specific molecular switches that dictate the functional role of this compound in different cellular compartments and disease contexts. A deeper understanding of the regulation of this compound transporters and the downstream signaling pathways activated by intracellular this compound will be crucial for the development of targeted therapeutic strategies that can harness its beneficial antioxidant properties while mitigating its detrimental pro-oxidant effects.

References

-

This compound and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

This compound Oxidant/Antioxidant Paradox. (n.d.). Encyclopedia.pub. Retrieved January 9, 2026, from [Link]

-

This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant. (2013). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

This compound: THE OXIDANT–ANTIOXIDANT PARADOX. (2008). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

This compound and oxidative stress. (2005). PubMed. Retrieved January 9, 2026, from [Link]

-

Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. (2022). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

-

This compound in Inflammation and the Pathogenesis of Atherosclerosis. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Biochemistry, Xanthine Oxidase. (2023). StatPearls - NCBI - NIH. Retrieved January 9, 2026, from [Link]

-

Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. (2017). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations. (2004). American Physiological Society Journal. Retrieved January 9, 2026, from [Link]

-

This compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective. (2021). Frontiers. Retrieved January 9, 2026, from [Link]

-

Pathway for ascertaining the role of this compound in neurodegenerative diseases. (2022). PMC. Retrieved January 9, 2026, from [Link]

-

Adverse effects of the classic antioxidant this compound in adipocytes: NADPH oxidase-mediated oxidative/nitrosative stress. (2007). American Journal of Physiology-Cell Physiology. Retrieved January 9, 2026, from [Link]

-

This compound and oxidative stress: relative impact on cardiovascular risk? (2008). PubMed. Retrieved January 9, 2026, from [Link]

-

Inhibition of xanthine oxidase by this compound and its influence on superoxide radical production. (2017). SpringerLink. Retrieved January 9, 2026, from [Link]

-

This compound: the oxidant-antioxidant paradox. (2008). PubMed - NIH. Retrieved January 9, 2026, from [Link]

-

The oxidant-antioxidant paradox mechanisms of this compound. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview. (2019). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. (2017). PubMed. Retrieved January 9, 2026, from [Link]

-

Mechanisms of the pro-oxidant effect of intracellular this compound. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

NADPH Oxidases and Measurement of Reactive Oxygen Species. (2017). SpringerLink. Retrieved January 9, 2026, from [Link]

-

Targeting this compound: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases. (2024). Consensus. Retrieved January 9, 2026, from [Link]

-

The Role of this compound as an Antioxidant in Selected Neurodegenerative Disease Pathogenesis. (2015). OUCI. Retrieved January 9, 2026, from [Link]

-

The Role of this compound as an Antioxidant in Selected Neurodegenerative Disease Pathogenesis. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound Is a Biomarker of Oxidative Stress in the Failing Heart: Lessons Learned from Trials With Allopurinol and SGLT2 Inhibitors. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors. (2021). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Role of this compound in neurodegenerative diseases, focusing on Alzheimer and Parkinson disease: A new perspective. (2022). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

This compound promotes apoptosis in human proximal tubule cells by oxidative stress and the activation of NADPH oxidase NOX 4. (2015). PubMed. Retrieved January 9, 2026, from [Link]

-

Xanthine oxidase. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

This compound and Cardiovascular Disease: An Update. (2019). Radcliffe Cardiology. Retrieved January 9, 2026, from [Link]

-

Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? (2004). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Methods for the detection of reactive oxygen species. (2013). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers. (1989). PubMed. Retrieved January 9, 2026, from [Link]

-

Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2014). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Lipoxin A4 attenuates this compound‑activated, NADPH oxidase‑dependent oxidative stress by interfering with translocation of p47phox in human umbilical vein endothelial cells. (2020). Spandidos Publications. Retrieved January 9, 2026, from [Link]

-

Suitable Concentrations of this compound Can Reduce Cell Death in Models of OGD and Cerebral Ischemia–Reperfusion Injury. (2017). NIH. Retrieved January 9, 2026, from [Link]

-

ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. (n.d.). Amerigo Scientific. Retrieved January 9, 2026, from [Link]

-

NADPH Oxidases and Measurement of Reactive Oxygen Species. (2017). PubMed - NIH. Retrieved January 9, 2026, from [Link]

-

This compound: The Oxidant-Antioxidant Paradox. (2008). R Discovery - Researcher.Life. Retrieved January 9, 2026, from [Link]

-

Adverse effects of the classic antioxidant this compound in adipocytes: NADPH oxidase-mediated oxidative/nitrosative stress. (2007). PubMed. Retrieved January 9, 2026, from [Link]

-

(PDF) this compound and Oxidative Stress. (2005). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound Protects against Focal Cerebral Ischemia/Reperfusion-Induced Oxidative Stress via Activating Nrf2 and Regulating Neurotrophic Factor Expression. (2018). PubMed. Retrieved January 9, 2026, from [Link]

-

This compound in Cerebral Ischemia: A Systematic Review of Its Biomarker Value and Role in Neuroprotection. (2024). MDPI. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound: the oxidant-antioxidant paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pathway for ascertaining the role of this compound in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. tandfonline.com [tandfonline.com]

- 8. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective [frontiersin.org]

- 14. This compound and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suitable Concentrations of this compound Can Reduce Cell Death in Models of OGD and Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Protects against Focal Cerebral Ischemia/Reperfusion-Induced Oxidative Stress via Activating Nrf2 and Regulating Neurotrophic Factor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound in Cerebral Ischemia: A Systematic Review of Its Biomarker Value and Role in Neuroprotection [mdpi.com]

- 18. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]